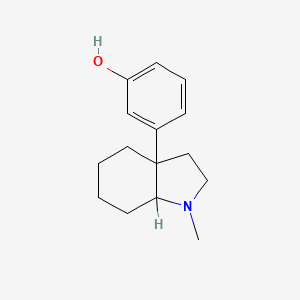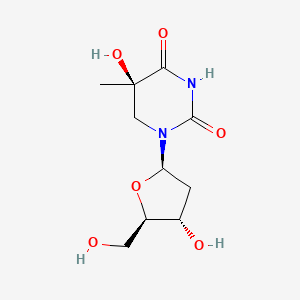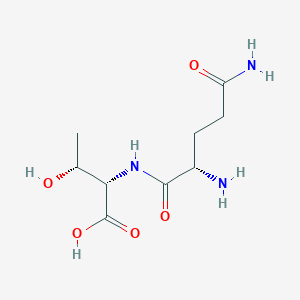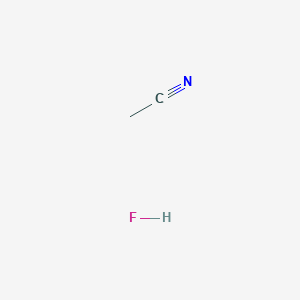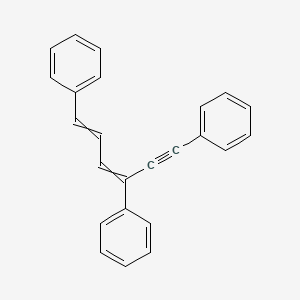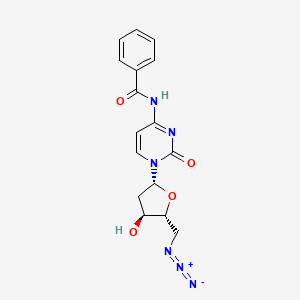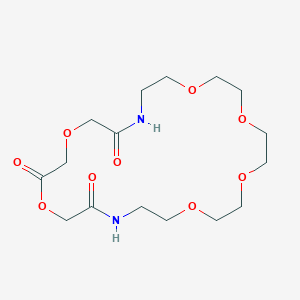
1,4,7,10,16,19-Hexaoxa-13,22-diazacyclotetracosane-14,17,21-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,7,10,16,19-Hexaoxa-13,22-diazacyclotetracosane-14,17,21-trione is an organic compound with a complex cage-like three-dimensional structure. This compound is known for its ability to sequester metal ions, making it useful in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10,16,19-Hexaoxa-13,22-diazacyclotetracosane-14,17,21-trione typically involves the reaction of specific precursors under controlled conditions. One common method includes the use of bis-cyclopentadienyl-germanium and potassium mirror to reduce a hindered distannene to a crystalline radical anion . The reaction is carried out at high temperatures, around 550°C, and requires careful cooling to room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chemical reactions but with enhanced equipment and safety measures to handle the high temperatures and reactive intermediates.
Análisis De Reacciones Químicas
Types of Reactions
1,4,7,10,16,19-Hexaoxa-13,22-diazacyclotetracosane-14,17,21-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using reagents like potassium mirror to form crystalline radical anions.
Substitution: The compound can participate in substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include potassium mirror, bis-cyclopentadienyl-germanium, and various organic solvents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions can yield crystalline radical anions, while oxidation reactions can produce different oxidation states of the compound .
Aplicaciones Científicas De Investigación
1,4,7,10,16,19-Hexaoxa-13,22-diazacyclotetracosane-14,17,21-trione has a wide range of scientific research applications, including:
Magnetic Resonance Imaging (MRI): Used as a contrast agent due to its ability to sequester metal ions.
Organic Synthesis: Acts as a complexing agent in the preparation of various organic compounds.
Crystallography: Utilized in the formation of crystal structures for X-ray diffraction studies.
Electrochemistry: Employed in electrochemical studies to understand the behavior of metal ions in solution.
Chromatography: Used as an additive in chromatographic techniques to improve separation efficiency.
Mecanismo De Acción
The mechanism of action of 1,4,7,10,16,19-Hexaoxa-13,22-diazacyclotetracosane-14,17,21-trione involves its ability to form stable complexes with metal ions. The compound’s cage-like structure allows it to encapsulate metal ions, thereby stabilizing them in solution. This property is particularly useful in applications like MRI, where the compound enhances the contrast by sequestering metal ions .
Comparación Con Compuestos Similares
Similar Compounds
4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane: Known for its similar cage-like structure and ability to sequester metal ions.
2,2,2-Cryptand: Another compound with a similar structure used for metal ion complexation.
Uniqueness
1,4,7,10,16,19-Hexaoxa-13,22-diazacyclotetracosane-14,17,21-trione is unique due to its specific three-dimensional structure, which provides enhanced stability and selectivity in metal ion complexation. This makes it particularly valuable in applications requiring high specificity and stability, such as MRI and crystallography .
Propiedades
Número CAS |
79688-26-9 |
|---|---|
Fórmula molecular |
C16H28N2O9 |
Peso molecular |
392.40 g/mol |
Nombre IUPAC |
1,4,7,10,16,19-hexaoxa-13,22-diazacyclotetracosane-14,17,21-trione |
InChI |
InChI=1S/C16H28N2O9/c19-14-11-26-13-16(21)27-12-15(20)18-2-4-23-6-8-25-10-9-24-7-5-22-3-1-17-14/h1-13H2,(H,17,19)(H,18,20) |
Clave InChI |
HHZPPMUBPWXBHC-UHFFFAOYSA-N |
SMILES canónico |
C1COCCOCCOCCOCCNC(=O)COC(=O)COCC(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-[(E)-(ethoxymethylidene)amino]-1-benzofuran-2-carboxylate](/img/structure/B14436700.png)

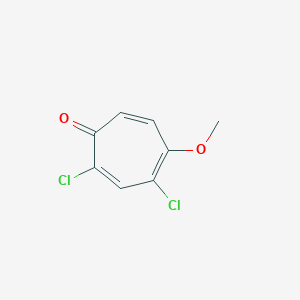
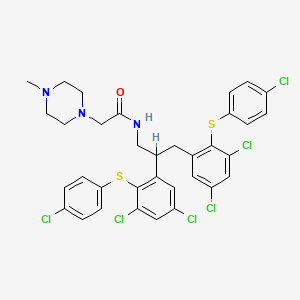
![N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]thiourea](/img/structure/B14436729.png)

